2-Acetyl-5-chlorobenzoic acid
Overview
Description
2-Acetoxy-5-chlorobenzoic acid is a chemical compound with the molecular formula C9H7ClO4 . It is related to 2-chlorobenzoic acid, which is used as a precursor to a variety of drugs, food additives, and dyes .
Synthesis Analysis
The synthesis of compounds similar to 2-Acetyl-5-chlorobenzoic acid has been reported in the literature. For instance, a preparation method of 5-bromo-2-chlorobenzoic acid involves taking 2-chlorobenzoic acid as a raw material and carrying out a monobromination reaction in an NBS/sulfuric acid system . Another study discusses the synthesis of a key intermediate for SGLT2 inhibitors, which involves multiple steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The molecular structure of 2-Acetoxy-5-chlorobenzoic acid consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 4 oxygen atoms . The average mass is 214.602 Da and the monoisotopic mass is 214.003281 Da .Scientific Research Applications
1. Synthesis and Industrial Applications
- Oxidation Processes for Pharmaceutical Production : A study by Bushuiev, Halstian, and Kotova (2020) discusses the liquid-phase oxidation of 2-chlorotoluene with ozone, leading to the production of 2-chlorobenzoic acid, an intermediate in the manufacturing of diclofenac sodium, a widely used pharmaceutical (Bushuiev et al., 2020).
2. Chemistry and Synthesis Research
- Development of Chemical Compounds : Dominguez, Gang, and Kirsch (2009) described the synthesis of substituted 3-acetoxy-1-acetyl-1H-indoles using 2-chlorobenzoic acids. These compounds are precursors in chromogenic compounds useful in microorganism identification (Dominguez et al., 2009).
3. Environmental Applications
- Biodegradation Studies : Kafilzadeh et al. (2012) researched the degradation of 2-chlorobenzoic acid by bacteria isolated from landfill soils, highlighting the potential use of these bacteria in bioremediation processes (Kafilzadeh et al., 2012).
4. Photocatalytic Applications
- Enhancement of Photocatalytic Performance : Zhang et al. (2019) discussed the synthesis of PbS/TiO2 nano-tubes photoelectrode and its application in the photocatalytic degradation of 4-chlorobenzoic acid, demonstrating its potential in sewage treatment processes (Zhang et al., 2019).
Future Directions
The future directions for the study and use of 2-Acetyl-5-chlorobenzoic acid could involve its potential applications in the synthesis of pharmaceutical compounds. For instance, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy has a structure similar to this compound .
Properties
IUPAC Name |
2-acetyl-5-chlorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-5(11)7-3-2-6(10)4-8(7)9(12)13/h2-4H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRNBYGTHSFKKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459410 | |
Record name | 2-Acetyl-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115382-34-8 | |
Record name | 2-Acetyl-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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